molecular formula C16H19BrN2O4 B1376433 Boc-6-Bromo-L-tryptophan CAS No. 97444-12-7

Boc-6-Bromo-L-tryptophan

Cat. No. B1376433
CAS RN: 97444-12-7
M. Wt: 383.24 g/mol
InChI Key: MIRGNBUFSULZAZ-ZDUSSCGKSA-N
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Description

Boc-6-Bromo-L-tryptophan is a derivative of L-tryptophan, a non-proteinogenic L-alpha-amino acid . It has a molecular weight of 383.24 g/mol . It is used for research purposes only .


Synthesis Analysis

The synthesis of this compound involves the use of di-tert-butyl dicarbonate and 6-bromo-L-tryptophan . A study has shown that an effective 6BrIG production strategy in Escherichia coli uses tryptophan 6-halogenase SttH, tryptophanase TnaA, and flavin-containing monooxygenase MaFMO .


Molecular Structure Analysis

The molecular formula of this compound is C16H19BrN2O4 . It is a tautomer of a L-6’-bromotryptophan zwitterion .


Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . The logic of individual repressors can be modularly programmed by creating heterodimeric fusions .


Physical And Chemical Properties Analysis

This compound is a white solid . It should be stored at 0-8°C . Its IUPAC name is (2S)-3-(6-bromo-1H-indol-3-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid .

Scientific Research Applications

  • Modular Synthesis of Tryptophan Derivatives Boc-6-Bromo-L-tryptophan is used in modular synthesis processes combining biocatalytic halogenation of L-tryptophan with chemocatalytic reactions like the Suzuki–Miyaura cross‐coupling. This approach leads to the creation of various aryl-substituted tryptophan derivatives. Such derivatives have applications in peptide or peptidomimetic synthesis (Frese et al., 2016).

  • Building Blocks for Peptide Chemistry The synthesis of this compound derivatives is significant for creating building blocks in peptide chemistry. These compounds, found in a variety of bioactive natural substances, are synthesized using a pathway starting with 6-Br-isatin (Mollica et al., 2011).

  • Amphiphilic Triblock Copolymers for Drug Delivery Nα-Boc-L-tryptophan is utilized for synthesizing amphiphilic BAB triblock copolymers, potentially for drug delivery applications. The varying molecular weights of these copolymers affect their self-assembly behavior, which is crucial for controlling drug release and stabilization in the hydrophobic core (Voda et al., 2016).

  • Fluorescent Cationic Chiral Polymers Boc-tryptophan methacryloyloxyethyl ester (Boc-L/D-Trp-HEMA) is used in RAFT polymerization, creating biocompatible, fluorescent, cationic chiral polymers with pH-responsiveness. These polymers have potential in siRNA delivery due to their excellent biocompatibility (Roy et al., 2013).

  • Tryptophan Halogenase Enzymes this compound is relevant in studying tryptophan halogenases, enzymes that play a crucial role in natural product biosynthesis. The understanding of these enzymes can facilitate the synthesis of halogenated tryptophan derivatives (Zeng & Zhan, 2011).

  • Sidechain Dynamics in Oligopeptides Research on the sidechain dynamics of tryptophan in oligopeptides employs compounds like t-boc-LAWAL-OMe. These studies contribute to our understanding of protein dynamic events and the motion of tryptophan residues in various environments (Weaver et al., 1988).

  • Novel Post-Translational Modification The discovery of a novel post-translational modification involving bromination of tryptophan in peptides, specifically L-6-bromotryptophan, highlights the diverse roles of tryptophan derivatives in biological systems (Craig et al., 1997).

  • Molecularly Imprinted Polymer Microparticles Boc-l-tryptophan is used in creating molecularly imprinted polymer (MIP) microparticles for bioanalytical applications. These microparticles demonstrate potential in the bioanalytical separation of peptides and proteins (Kotrotsiou et al., 2009).

Mechanism of Action

Target of Action

Boc-6-Bromo-L-tryptophan is a derivative of the amino acid tryptophan, with a bromine atom at the 6th position and a tert-butoxycarbonyl (Boc) group

Mode of Action

The Boc group in this compound serves as a protective group for the amino group in the tryptophan molecule . It is stable towards most nucleophiles and bases . The bromine atom at the 6th position could potentially alter the compound’s interaction with its targets, but specific interactions would depend on the particular biochemical context.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the Boc group . Additionally, factors such as temperature and the presence of other molecules could influence the compound’s action and efficacy.

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Boc-6-Bromo-L-tryptophan . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Despite the evolutionarily limited regulatory role of TrpR, vast functional spaces exist around this highly conserved protein scaffold and can be harnessed to create synthetic regulatory programs . New variants were identified that were responsive to 5- and 6-bromo-L-tryptophan, which are high-value compounds implicated in the biosynthesis of neuropharmacological and antitumorogenic .

properties

IUPAC Name

(2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRGNBUFSULZAZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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